molecular formula C11H17BrCl2N2O B13591784 Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans

Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans

Cat. No.: B13591784
M. Wt: 344.07 g/mol
InChI Key: OBNBVIMUZVRQIJ-UHFFFAOYSA-N
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Description

Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromopyridine moiety and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This is followed by the formation of the cyclohexane ring and the introduction of the amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
  • (5-Bromopyrid-2-yl)methanol

Uniqueness

Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a bromopyridine moiety and a cyclohexane ring makes it particularly interesting for research in various fields.

This compound’s versatility and potential make it a valuable subject of study in modern scientific research.

Properties

Molecular Formula

C11H17BrCl2N2O

Molecular Weight

344.07 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C11H15BrN2O.2ClH/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10;;/h1,6-7,9-10H,2-5,13H2;2*1H

InChI Key

OBNBVIMUZVRQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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